molecular formula C13H19NO4 B1596508 Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate CAS No. 33369-26-5

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate

Cat. No. B1596508
CAS RN: 33369-26-5
M. Wt: 253.29 g/mol
InChI Key: YWLMDVDPKZKLNL-UHFFFAOYSA-N
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Description

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate is a complex organic compound. Based on its name, it likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Ethyl esters like this are often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other methods involving catalysts .

properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-1,4-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-17-11(15)7-10-12(13(16)18-6-2)9(3)8-14(10)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLMDVDPKZKLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CN1C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186981
Record name Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate
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Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate

CAS RN

33369-26-5
Record name Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate
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Record name Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate
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Record name Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate
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Record name Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate
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Synthesis routes and methods I

Procedure details

To a solution of 500 ml. of 25% aqueous methylamine is added 93 g. (0.46 mole) of diethyl acetone-dicarboxylate. To the mixture is added 72 g. (0.782 mole) of chloroacetone over a 10 min. period. The temperature is kept below 60° C. by external cooling. After two hours, the mixture is poured into ice-hydrochloric acid. The solid is collected by filtration, washed with water and air dried. It is recrystallized from hexane to give ethyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate as a white solid, M.P. 71°-72° C.
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Synthesis routes and methods II

Procedure details

To a solution of 2.15 grams diethyl acetone dicarboxylate, and 1.92 grams of chloroacetone in 20 ml of methylene chloride were added 11 ml of 40 percent by weight aqueous methylamine in one portion. The temperature rose from 25° C. to 35° C. over a period of 4 to 5 minutes. The mixture was stirred without heating for 45 minutes from methylamine addition. Then 11 ml of HCl were added. The resultant product was extracted three times with chloroform and the extracts evaporated to obtain ethyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate, as confirmed by gas chromatograph analysis (10% SE-52 Col. A, 100° at 10°/min.) with internal standard, in 66 percent yield and a 3 percent yield of methyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetamide and 6 percent yield of ethyl 5,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate for a total of 75 percent yield of substituted pyrroles.
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Synthesis routes and methods III

Procedure details

In a comparative example anhydrous gaseous methylamine was bubbled through a mixture of diethyl acetone dicarboxylate and chloroacetone in methylene chloride for about five minutes while the temperature rose from 25 to about 40° C. After reaction for one-half hour, water was added and the reaction mixture was heated to 90° C. for about one-half hour. Extraction with chloroform gave a dark oil containing 23 percent yield of the desired ethyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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